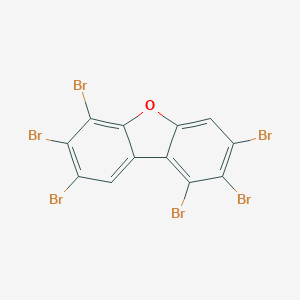

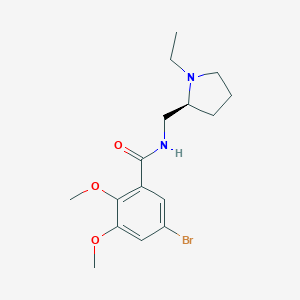

1,2,3,6,7,8-Hexabromodibenzofuran

Descripción general

Descripción

1,2,3,6,7,8-Hexabromodibenzofuran (HxBDF) is a toxic environmental pollutant that belongs to the group of brominated flame retardants. It is a persistent organic pollutant that can accumulate in the environment and in the food chain, posing a potential threat to human health and the environment.

Mecanismo De Acción

1,2,3,6,7,8-Hexabromodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in various cellular processes. Once activated by 1,2,3,6,7,8-Hexabromodibenzofuran, the AhR translocates to the nucleus and binds to specific DNA sequences, leading to the upregulation or downregulation of target genes.

Efectos Bioquímicos Y Fisiológicos

1,2,3,6,7,8-Hexabromodibenzofuran has been shown to affect various biochemical and physiological processes in humans and animals. It can disrupt the production and metabolism of thyroid hormones, alter the expression of genes involved in immune function and inflammation, and induce oxidative stress and DNA damage. 1,2,3,6,7,8-Hexabromodibenzofuran has also been found to accumulate in adipose tissue, where it can persist for years and potentially cause long-term health effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,2,3,6,7,8-Hexabromodibenzofuran is a useful tool for studying the toxicological effects of brominated flame retardants. It can be used to investigate the mechanisms of action of these chemicals and to identify potential biomarkers of exposure and toxicity. However, 1,2,3,6,7,8-Hexabromodibenzofuran is highly toxic and requires careful handling and disposal. Its use in lab experiments is limited by its potential to cause harm to researchers and the environment.

Direcciones Futuras

There are several future directions for research on 1,2,3,6,7,8-Hexabromodibenzofuran and other brominated flame retardants. These include developing more efficient and environmentally friendly synthesis methods, identifying safer alternatives to these chemicals, and investigating the long-term health effects of exposure to low levels of 1,2,3,6,7,8-Hexabromodibenzofuran. Other areas of research include the development of biomarkers for exposure and toxicity, the identification of susceptible populations, and the evaluation of the effectiveness of regulatory measures aimed at reducing human and environmental exposure to these chemicals.

Conclusion:

In conclusion, 1,2,3,6,7,8-Hexabromodibenzofuran is a toxic environmental pollutant that can have adverse effects on human health and the environment. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the toxicological effects of 1,2,3,6,7,8-Hexabromodibenzofuran and other brominated flame retardants and to develop safer alternatives to these chemicals.

Métodos De Síntesis

1,2,3,6,7,8-Hexabromodibenzofuran can be synthesized through the oxidative bromination of dibenzofuran using bromine and a catalyst such as iron or copper. The synthesis process involves multiple steps, including the preparation of the reaction mixture, the addition of bromine, and the separation and purification of the product.

Aplicaciones Científicas De Investigación

1,2,3,6,7,8-Hexabromodibenzofuran has been extensively studied for its toxicological effects on human health and the environment. It has been found to have a wide range of adverse effects, including developmental and reproductive toxicity, neurotoxicity, immunotoxicity, and carcinogenicity. 1,2,3,6,7,8-Hexabromodibenzofuran has also been shown to disrupt thyroid hormone homeostasis, which is essential for the proper development and functioning of the brain and other organs.

Propiedades

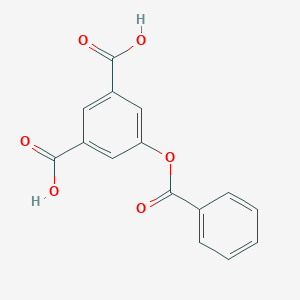

IUPAC Name |

1,2,3,6,7,8-hexabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAFSJIMHSEWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Br)Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br6O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074244 | |

| Record name | 1,2,3,6,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6,7,8-Hexabromodibenzofuran | |

CAS RN |

107555-94-2 | |

| Record name | Dibenzofuran, 1,2,3,6,7,8-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

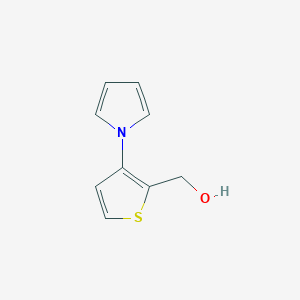

![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)

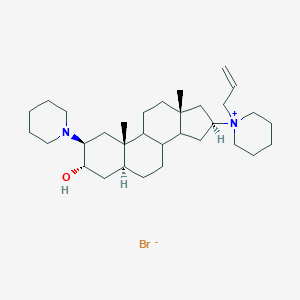

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)